Larazotide - 258818-34-7

Larazotide

Catalog Number: EVT-272554
CAS Number: 258818-34-7
Molecular Formula: C32H55N9O10
Molecular Weight: 725.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Larazotide is an oligopeptide.
An octapeptide inhibitor of paracellular permeability whose structure is derived from a protein (zonula occludens toxin) secreted by Vibrio cholerae for treatment of Coeliac disease.
Overview

Larazotide acetate, also known by its developmental code AT-1001, is a peptide compound primarily researched for its therapeutic applications in celiac disease. It acts as an anti-zonulin agent, regulating gut permeability and maintaining the integrity of tight junctions in the intestinal epithelium. This compound is synthesized through solid-phase peptide synthesis, which allows for precise control over its structure and purity.

Source and Classification

Larazotide acetate is classified as a peptide-based drug. It is derived from the zonulin protein, which plays a critical role in regulating intestinal permeability. The compound is primarily sourced from synthetic processes that utilize various amino acids to construct its structure.

Synthesis Analysis

Methods and Technical Details

Larazotide acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that involves several key steps:

  1. Resin Loading: The first amino acid is covalently attached to a solid resin.
  2. Deprotection: Protective groups on the amino acid are removed to expose reactive sites.
  3. Coupling: The next amino acid is added, forming a peptide bond.
  4. Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  5. Cleavage: The completed peptide is cleaved from the resin and purified.

This method allows for high yield and purity of the final product, which is essential for its efficacy in clinical applications .

Industrial Production

In industrial settings, automated peptide synthesizers enhance efficiency and consistency in producing Larazotide acetate. The final product undergoes rigorous quality control to ensure safety and effectiveness.

Chemical Reactions Analysis

Types of Reactions

During its synthesis, Larazotide acetate primarily undergoes peptide bond formation. It does not typically engage in oxidation or reduction reactions under physiological conditions .

Common Reagents and Conditions

The synthesis involves various reagents:

  • Protected Amino Acids: These are used to prevent unwanted reactions during coupling.
  • Coupling Reagents: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIC (Dicyclohexylcarbodiimide).
  • Deprotecting Agents: Such as trifluoroacetic acid.

Typical conditions include mild temperatures and inert atmospheres to ensure stability during synthesis .

Major Products Formed

The primary product is Larazotide acetate itself. During synthesis, by-products may include truncated peptides or incomplete sequences which are removed during purification processes.

Mechanism of Action

Larazotide acetate functions by inhibiting zonulin's action on tight junctions in the intestinal epithelium. This inhibition prevents the disassembly of tight junctions that can lead to increased intestinal permeability—a hallmark of celiac disease. By maintaining these junctions' integrity, Larazotide helps reduce symptoms associated with gluten exposure in sensitive individuals .

Physical and Chemical Properties Analysis

Physical Properties

Larazotide acetate appears as a white to off-white powder. It has a solubility profile that allows it to be effectively administered orally as part of therapeutic formulations.

Chemical Properties

The compound exhibits stability under controlled conditions but may degrade under extreme temperatures or humidity levels. Analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are employed to assess its physical state and stability .

Applications

Scientific Uses

Larazotide acetate has significant applications in various fields:

  • Clinical Research: Primarily investigated for its potential in treating celiac disease by modulating gut permeability.
  • Biochemistry: Used to study tight junction regulation mechanisms.
  • Pharmaceutical Development: Explored for developing new therapeutic agents targeting tight junctions in gastrointestinal disorders .
Molecular Mechanisms of Larazotide in Tight Junction Regulation

Zonulin Receptor Antagonism and Paracellular Pathway Modulation

Larazotide’s core mechanism involves high-affinity antagonism of zonulin receptors, primarily protease-activated receptor 2 (PAR2) and the epidermal growth factor receptor (EGFR), which are critically involved in TJ disassembly. Zonulin (pre-haptoglobin 2) is an endogenous regulator of intercellular TJs whose expression elevates in inflammatory and autoimmune conditions. Upon binding to PAR2 and EGFR, zonulin triggers a G-protein-coupled signaling cascade involving phospholipase C (PLC), diacylglycerol (DAG), and protein kinase C (PKC). This cascade phosphorylates TJ structural proteins (e.g., ZO-1, occludin), leading to their internalization and cytoskeletal dissociation [6] [7].

Table 1: Receptor-Mediated Signaling Pathways Targeted by Larazotide

ReceptorDownstream EffectorsFunctional OutcomeLarazotide Action
PAR2PLCβ → DAG → PKCαZO-1/Occludin phosphorylationCompetitive inhibition of zonulin binding
EGFRPI3K → Akt → NF-κBClaudin-2 upregulationBlocks EGFR transactivation
CXCR3MyD88 → NF-κBZonulin gene expressionIndirect suppression via reduced inflammation

Larazotide competitively occupies zonulin-binding sites on PAR2 and EGFR, preventing downstream PKC activation. In vitro studies using Caco-2 and MDCK epithelial cells demonstrate that Larazotide (0.1–10 µM) reverses gliadin-induced TER reduction by 60–80% and decreases FITC-dextran flux by 70%. This correlates with restored membranal localization of ZO-1 and occludin [5] [7]. Crucially, Larazotide normalizes charge-selective paracellular permeability without affecting the pore pathway responsible for physiological solute absorption [2].

Table 2: Impact of Larazotide on Epithelial Permeability Metrics in Experimental Models

Model SystemChallengePermeability MarkerLarazotide EffectReference
Human keratinocyte monolayersHistamineTransepithelial resistance↑ 2.5-fold vs. control [1]
Caco-2 cellsGliadin (500 µg/mL)FITC-dextran flux↓ 70% [5]
Collagen-induced arthritis miceImmunizationLactulose/mannitol ratioNormalization to baseline [4]
Porcine intestinal ischemiaIschemia-reperfusionSucralose recovery↓ 50% [2]

Actin Cytoskeletal Rearrangement and Myosin Light Chain Kinase Inhibition

Beyond receptor antagonism, Larazotide directly influences actin cytoskeleton dynamics, a master regulator of TJ integrity. Zonulin activation induces RhoA/ROCK-dependent actin polymerization, causing perijunctional F-actin contraction and TJ "opening." Larazotide counters this by stabilizing cortical actin rings via inhibition of myosin light chain kinase (MLCK). Phosphorylated MLC (p-MLC) triggers actin–myosin contraction, displacing ZO-1 from the junctional complex. In MDCK cells undergoing calcium-switch assays, Larazotide (1 µM) reduced p-MLC by 40% and enhanced TER recovery kinetics by 3-fold compared to untreated controls [5] [7].

Mechanistically, Larazotide disrupts the zonulin–MLCK amplification loop:

  • Prevents MLCK recruitment: Zonulin signaling increases cytosolic Ca²⁺, activating MLCK. Larazotide blunts Ca²⁺ flux, reducing MLCK activity.
  • Stabilizes actin–TJ linkage: By promoting reassociation of ZO-1 with F-actin, Larazotide fortifies the perijunctional actomyosin ring.
  • Modulates Rho GTPases: Downregulates RhoA/ROCK while enhancing Rac1/Cdc42 activity, favoring barrier restitution [5] [8].

In vivo, this translates to protection against barrier disruption in arthritis-prone mice, where Larazotide pretreatment reduced arthritic incidence by 60% by preventing immune cell transmigration from gut to joints [4].

Comparative Analysis of Larazotide and Zonula Occludens Toxin (ZOT) Structural Homology

Larazotide and Zonula Occludens Toxin (ZOT)—an enterotoxin from Vibrio cholerae—share a paradoxical structural-functional relationship. Despite ZOT being a barrier disruptor and Larazotide a barrier enhancer, both originate from homologous sequences:

  • ZOT: Contains a 12-kDa N-terminal fragment (aa 288–399) responsible for its "toxic" activity via binding to zonulin receptors.
  • Larazotide: An 8-mer peptide (GGVLVQPG) identical to residues 8–15 of human fetal zonulin, which itself shares 42% sequence identity with ZOT’s active site [2] [6].

Table 3: Structural and Functional Comparison of Larazotide and ZOT

FeatureLarazotideZOTBiological Implication
SequenceGGVLVQPG (linear octapeptide)FQLVSM (core receptor-binding domain)Shared motif enables competitive binding
Receptor affinityKd = 15 nM (PAR2)Kd = 8 nM (PAR2)Larazotide acts as a partial antagonist
Effect on TER↑ Resistance (barrier enhancement)↓ Resistance (barrier disruption)Functional antagonism of same pathway
Actin polymerizationInhibits F-actin depolymerizationInduces F-actin depolymerizationOpposite outcomes on cytoskeletal stability

This structural mimicry allows Larazotide to act as a competitive inhibitor of ZOT and zonulin. In Ussing chamber experiments using primate intestinal tissue, Larazotide (100 nM) fully blocked ZOT-induced conductance increases by occupying the shared NH2-terminal receptor-binding motif [2] [6]. Molecular dynamics simulations confirm that Larazotide’s Val3, Leu4, and Gln6 residues are critical for docking into the zonulin receptor’s hydrophobic pocket, explaining its antagonistic efficacy [8].

Properties

CAS Number

258818-34-7

Product Name

Larazotide

IUPAC Name

2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

Molecular Formula

C32H55N9O10

Molecular Weight

725.8 g/mol

InChI

InChI=1S/C32H55N9O10/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46)/t19-,20-,21-,26-,27-/m0/s1

InChI Key

ORFLZNAGUTZRLQ-ZMBVWFSWSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN

Solubility

Soluble in DMSO

Synonyms

Larazotide; AT-2347; AT 2347; AT2347;

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.